Melting Point Depression vs. Aromatic BMIs: Enabling Solvent-Free Melt Processing at 73–110 °C
In the same patent disclosure, Mitsubishi Gas Chemical Co. reports the melting ranges for four commercial bismaleimide monomers evaluated for fiber-reinforced composite matrix resins. 1,6-Bismaleimide-(2,2,4-trimethyl)hexane exhibits a melting range of 73 to 110 °C, which is 37–58 °C lower than 4,4′-diphenylmethane bismaleimide (147–168 °C) and 84–131 °C lower than m-phenylene bismaleimide (194–204 °C) [1]. Independent supplier data report a melting point of 70–120 °C, consistent with this range, and further specify the product as a solid powder at ambient temperature . Sigma-Aldrich lists a melting point of 95 °C with a purity of ≥95% . This lower and broader melting window directly permits solvent-free melt impregnation of fiber reinforcements at temperatures where aromatic BMIs remain solid, translating into reduced solvent handling, lower volatile organic compound emissions, and simplified composite manufacturing workflows [1].
| Evidence Dimension | Melting point range |
|---|---|
| Target Compound Data | 73–110 °C (Patent); 70–120 °C (Supplier); 95 °C (Sigma-Aldrich, single point, ≥95% purity) |
| Comparator Or Baseline | 4,4′-Diphenylmethane bismaleimide: 147–168 °C; m-Phenylene bismaleimide: 194–204 °C; Polyphenylmethane maleimide (BMI-2300): 75–145 °C (all from the same patent [1]) |
| Quantified Difference | Δ = −37 to −131 °C relative to aromatic BMIs; melting onset is at least 37 °C lower than the nearest aromatic comparator |
| Conditions | Patent US 2013/0261260 A1; supplier technical data sheets; Sigma-Aldrich Certificate of Analysis |
Why This Matters
A melting point of 73–110 °C enables solvent-free melt processing below the typical 120–150 °C prepreg impregnation window, reducing solvent handling costs and eliminating residual solvent-induced void defects in the final composite.
- [1] Mitsubishi Gas Chemical Co., Inc. Thermosetting resin composition. U.S. Patent US 2013/0261260 A1, October 3, 2013. [Para. 0026]. View Source
